molecular formula C13H19NO3 B8178583 O-(2-Methylpropyl)-D-tyrosine

O-(2-Methylpropyl)-D-tyrosine

Cat. No.: B8178583
M. Wt: 237.29 g/mol
InChI Key: YIACUWYMFUHIMC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Methylpropyl)-D-tyrosine: is an organic compound that belongs to the class of amino acids. It is a derivative of tyrosine, where the hydrogen atom of the hydroxyl group is replaced by a 2-methylpropyl group. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylpropyl)-D-tyrosine typically involves the alkylation of D-tyrosine. One common method is the reaction of D-tyrosine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylpropyl)-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of 2-methylpropyl-4-hydroxybenzaldehyde.

    Reduction: Formation of 2-methylpropyl-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: O-(2-Methylpropyl)-D-tyrosine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural similarity to tyrosine makes it a valuable tool in understanding tyrosine-related biochemical processes.

Medicine: The compound has potential applications in drug development, particularly in designing tyrosine kinase inhibitors. Its ability to mimic natural tyrosine can be exploited to create targeted therapies for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of O-(2-Methylpropyl)-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit tyrosine kinases by competing with natural tyrosine, thereby affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

    L-tyrosine: A naturally occurring amino acid with a similar structure but without the 2-methylpropyl group.

    O-(2-Methylpropyl)-L-tyrosine: The L-enantiomer of the compound, which may have different biological activities.

    N-acetyl-D-tyrosine: Another derivative of D-tyrosine with an acetyl group instead of the 2-methylpropyl group.

Uniqueness: O-(2-Methylpropyl)-D-tyrosine is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACUWYMFUHIMC-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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